molecular formula C16H27N3O5S B2665673 N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1327253-81-5

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide

Numéro de catalogue: B2665673
Numéro CAS: 1327253-81-5
Poids moléculaire: 373.47
Clé InChI: SDGPJCFLNLRIMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a cyclopropanesulfonyl group at the 1-position. The 4-position of the piperidine is linked via a methyl group to an ethanediamide moiety, where one amide nitrogen is bonded to an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group.

Propriétés

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5S/c20-15(16(21)18-11-13-2-1-9-24-13)17-10-12-5-7-19(8-6-12)25(22,23)14-3-4-14/h12-14H,1-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGPJCFLNLRIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving hydrogenation or cycloaddition processes . The cyclopropanesulfonyl group is introduced via sulfonylation reactions, which require specific reagents and conditions to ensure the correct functional group is attached .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several piperidine-based derivatives, particularly those with sulfonyl, carboxamide, or phenylethyl substituents. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Class (Inferred) Structural Highlights
Target Compound C₁₈H₂₉N₃O₅S* ~423.5* Cyclopropanesulfonyl, oxolan-2-ylmethyl, ethanediamide Enzyme inhibitor/Receptor ligand Sulfonyl group (metabolic stability), ether moiety (solubility), dual amide linkage
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[...]ethanediamide C₂₃H₂₆F₃N₃O₃S 481.53 Methylsulfanylbenzyl, trifluoromethoxyphenyl, ethanediamide Not specified Aromatic thioether (lipophilicity), trifluoromethoxy (electron-withdrawing)
Cyclopropylfentanyl C₂₃H₂₈N₂O 348.49 Phenylethyl, cyclopropanecarboxamide Opioid receptor agonist 4-anilidopiperidine core, cyclopropane (conformational restraint)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl, phenyl, propanamide Pharmaceutical intermediate Methoxy group (polarity), single amide linkage

Functional and Pharmacological Insights

  • Target Compound vs. Cyclopropylfentanyl : While both contain cyclopropane-derived groups, cyclopropylfentanyl’s carboxamide and phenylethyl substituents confer potent µ-opioid receptor agonism . In contrast, the target compound’s sulfonyl and ethanediamide groups likely shift its activity away from opioid pathways, possibly toward enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide-like motifs .
  • Propanamide Derivatives () : The absence of a second amide in propanamide derivatives reduces hydrogen-bonding capacity, which may limit target affinity compared to the ethanediamide-based compounds .

Research Findings and Implications

Metabolic and Physicochemical Properties

  • Sulfonyl vs.
  • Oxolan vs. Aromatic Substituents : The oxolan-2-ylmethyl group’s ether oxygen may enhance solubility compared to aromatic rings (e.g., trifluoromethoxyphenyl in ), though at the cost of reduced membrane permeability .

Activité Biologique

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound features a unique structural framework that may confer specific biological activities, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The molecular formula of N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is C16H26N2O3S, with a molecular weight of 342.46 g/mol. The compound contains functional groups that are often associated with biological activity, including sulfonamide and piperidine moieties.

PropertyValue
Molecular FormulaC16H26N2O3S
Molecular Weight342.46 g/mol
CAS Number2380060-87-5

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit antiproliferative effects by inducing apoptosis in cancer cells, potentially through mechanisms involving caspase activation and cell cycle arrest.

Biological Activity Studies

Recent studies have evaluated the cytotoxic effects of compounds structurally related to N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide. For instance, research on piperazine derivatives has demonstrated significant cytotoxicity against various cancer cell lines, suggesting that similar compounds may exhibit comparable effects.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxicity of piperazine-based compounds, several derivatives were tested against human cancer cell lines such as HUH7 and U251. The results indicated that some compounds significantly reduced cell viability compared to control groups, highlighting their potential as anticancer agents .

Key Findings:

  • Cell Lines Tested: HUH7, U251, DAOY.
  • Methodology: Cell viability assays using CellTiter Blue reagent.
  • Results: Significant reduction in cell viability for certain derivatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide. Variations in substituents on the piperidine ring or modifications to the oxolane moiety can lead to changes in potency and selectivity for specific biological targets.

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications to the sulfonamide group can enhance binding affinity to target enzymes or receptors, potentially increasing efficacy as an anticancer agent or other therapeutic applications.

CompoundActivity (IC50)Target
N'-{[1-(cyclopropanesulfonyl)piperidin]}12 µMCancer Cell Proliferation
Piperazine Derivative A8 µMApoptosis Induction
Piperazine Derivative B15 µMCell Cycle Arrest

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.